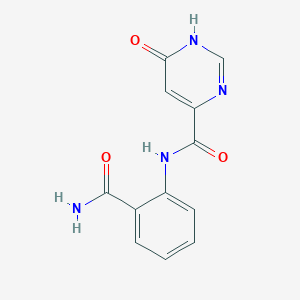

N-(2-carbamoylphenyl)-6-hydroxypyrimidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

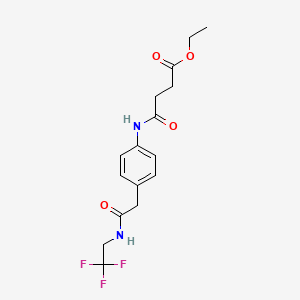

“N-(2-carbamoylphenyl)-6-hydroxypyrimidine-4-carboxamide” is a complex organic compound. It likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl group, which is a six-membered carbon ring . The carbamoyl group (NH2CO) and carboxamide group (NH2COOH) suggest the presence of amide bonds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as pyrazinamide analogues, have been synthesized using the Yamaguchi reaction . This involves 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, 4-dimethylaminopyridine, and triethylamine .Aplicaciones Científicas De Investigación

Marine-Sourced Natural Product Synthesis

- Joshi and Dodge (2021) introduced an efficient synthesis process for a marine-sourced compound with antibacterial properties, emphasizing the significance of natural selection in developing effective antibacterial compounds. This research underlines the potential of pyrimidinyl benzamides, a category to which N-(2-carbamoylphenyl)-6-hydroxypyrimidine-4-carboxamide belongs, in drug development. Their study encountered challenges in acylating 6-aminouracil and in carbodiimide mediated carboxylic acid coupling, suggesting complexities in synthesizing these compounds (Joshi & Dodge, 2021).

Met Kinase Inhibitors

- Schroeder et al. (2009) identified N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. This research demonstrates the significance of pyrimidine derivatives in developing selective inhibitors for enzyme targets in cancer therapy (Schroeder et al., 2009).

Novel Polyimides Synthesis

- Xia et al. (2006) synthesized novel homo- and copolyimides containing pyrimidine units, showcasing their excellent thermal stability and mechanical properties. These findings highlight the utility of pyrimidine derivatives in the development of high-performance polymers (Xia et al., 2006).

Antibacterial Activity

- Rostamizadeh et al. (2013) synthesized pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antibacterial activity. Their work underlines the potential of pyrimidine derivatives in antimicrobial applications (Rostamizadeh et al., 2013).

Selective Lck Inhibitors

- Deak et al. (2008) reported on N-3-(Phenylcarbamoyl)arylpyrimidine-5-carboxamides as a novel class of selective Lck inhibitors, useful in the development of targeted therapies for diseases where Lck is implicated (Deak et al., 2008).

Propiedades

IUPAC Name |

N-(2-carbamoylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O3/c13-11(18)7-3-1-2-4-8(7)16-12(19)9-5-10(17)15-6-14-9/h1-6H,(H2,13,18)(H,16,19)(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGGSXJFWRTLSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=O)NC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine](/img/structure/B2871261.png)

![2-[3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2871263.png)

![2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-benzothiazole](/img/structure/B2871266.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2871268.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2871269.png)

![5-Ethoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2871277.png)